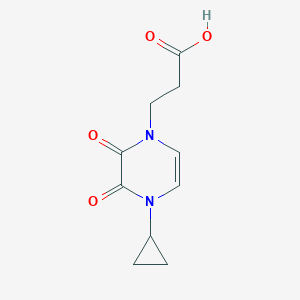![molecular formula C13H19ClN2O B6462143 4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2548995-98-6](/img/structure/B6462143.png)
4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride (AMPMP), also known as 4-Aminomethylbenzylpyrrolidin-2-one hydrochloride, is a synthetic compound used in various scientific research applications. It is a white crystalline powder that is soluble in both water and methanol and is used in a variety of laboratory experiments. AMPMP is a versatile compound that can be used in a variety of research applications such as drug discovery, biochemical studies, and physiological research.
Applications De Recherche Scientifique
AMPMP is a versatile compound that can be used in a variety of scientific research applications. It has been used in drug discovery and development, biochemical studies, and physiological research. In drug discovery and development, AMPMP has been used to study the pharmacokinetic and pharmacodynamic properties of various compounds. In biochemical studies, AMPMP has been used to study the structure and function of proteins and enzymes. In physiological research, AMPMP has been used to study the effects of various compounds on the body.
Mécanisme D'action
The mechanism of action of AMPMP is not fully understood. However, it is believed that AMPMP binds to certain proteins and enzymes, which then alters the structure and function of the proteins and enzymes. This binding can lead to changes in the activity of the proteins and enzymes, which can then lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMPMP are not fully understood. However, it is believed that AMPMP can affect the activity of certain proteins and enzymes, which can lead to changes in the biochemical and physiological processes of the body. For example, AMPMP has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs, which can lead to changes in the pharmacokinetic and pharmacodynamic properties of the drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AMPMP in laboratory experiments include its low cost, stability, and ease of synthesis. Additionally, AMPMP is a versatile compound that can be used in a variety of research applications. The main limitation of using AMPMP in laboratory experiments is the lack of understanding of its mechanism of action, which can limit the accuracy of the results of the experiments.
Orientations Futures
There are a number of potential future directions for AMPMP research. These include further studies on its mechanism of action, studies on its effects on drug metabolism, and studies on its potential therapeutic applications. Additionally, further research could be conducted on its potential effects on biochemical and physiological processes, as well as its potential applications in drug discovery and development.
Méthodes De Synthèse
AMPMP can be synthesized through a two-step process. The first step involves the reaction of 4-aminomethylbenzyl chloride and pyrrolidine in the presence of anhydrous sodium acetate. This reaction yields 4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one. The second step involves the reaction of the pyrrolidine with hydrochloric acid, resulting in the formation of 4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride. The synthesis of AMPMP is relatively straightforward and can be completed in a laboratory setting.
Propriétés
IUPAC Name |
4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-4-2-3-5-12(10)9-15-8-11(7-14)6-13(15)16;/h2-5,11H,6-9,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWYFCCJJXAZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462089.png)
![12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462095.png)
![14-bromo-12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462100.png)


![2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6462123.png)
![N'-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide](/img/structure/B6462128.png)
![4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462133.png)
![3-(2-{4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462135.png)
![12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462137.png)
![5-propyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462138.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6462153.png)
![4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462160.png)
